molecular formula C19H21NO2 B1528982 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid CAS No. 218431-69-7

1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid

Cat. No.: B1528982
CAS No.: 218431-69-7
M. Wt: 295.4 g/mol
InChI Key: VGJHMAVFQJLHKA-QZTJIDSGSA-N
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Description

1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid is a compound known for its unique structure and potential applications in various scientific fields. Its intricate molecular arrangement features phenylmethyl groups bonded to a trans-3-pyrrolidinecarboxylic acid core, making it a point of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the formation of the pyrrolidine ring followed by the introduction of phenylmethyl groups. Reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: : In an industrial setting, the production of this compound may involve scalable synthetic routes that prioritize cost-efficiency and yield. Methods such as batch processing or continuous flow synthesis are employed, often utilizing automated systems to maintain reaction conditions and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions: : 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of carboxylated derivatives.

  • Reduction: : Producing different alcohols or amines.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products: : The reactions typically yield a range of derivatives with modified functional groups, each with distinct chemical and physical properties that can be further explored for various applications.

Scientific Research Applications

1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid has been studied for its potential in:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its effects on cellular processes and as a potential ligand for bioactive molecules.

  • Medicine: : Explored for its therapeutic potential, particularly in drug design and development.

  • Industry: : Utilized in the creation of specialty chemicals and materials, with unique properties that enhance product performance.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often binding to specific receptors or enzymes, thereby influencing biological pathways. Its phenylmethyl groups and the pyrrolidine ring play crucial roles in these interactions, determining its binding affinity and specificity.

Comparison with Similar Compounds

When compared to similar compounds, 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid stands out due to its unique structural features, which confer specific chemical and biological properties. Similar compounds may include:

  • 1,4-Bis(phenylmethyl)-cis-3-pyrrolidinecarboxylic acid: : Differing in stereochemistry.

  • 1,3-Bis(phenylmethyl)-trans-4-pyrrolidinecarboxylic acid: : Altered position of functional groups.

  • 1,4-Bis(benzyl)-trans-3-pyrrolidinecarboxylic acid: : Variation in the aromatic substituents.

Conclusion

This compound represents a fascinating subject for scientific research and industrial application. Its synthesis, reactivity, and diverse range of applications make it a valuable compound for further study and exploration.

Properties

IUPAC Name

(3S,4S)-1,4-dibenzylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(22)18-14-20(12-16-9-5-2-6-10-16)13-17(18)11-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,21,22)/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJHMAVFQJLHKA-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895239-61-9
Record name rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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